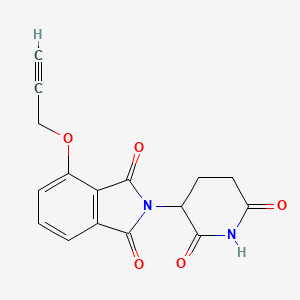
Thalidomide, propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide, sold under the brand names Contergan and Thalomid among others, is an oral medication used to treat a number of cancers (e.g., multiple myeloma), graft-versus-host disease, and many skin disorders . Thalidomide-O-amido-PEG4-propargyl is a derivative of Thalidomide .
Synthesis Analysis
A new series of thalidomide analogs were designed and synthesized in order to develop potential antitumor immunomodulatory agents . A novel solid-phase synthesis of thalidomide and its metabolites and analogues is described. The synthetic strategy involves the coupling of hydroxymethyl polystyrene with phthalic anhydride to form the resin-linked acid .Molecular Structure Analysis
The binding of thalidomide derivatives to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .Chemical Reactions Analysis
Thalidomide and its derivatives are the only protein degraders currently used in clinical practice. Our understanding of the molecular mechanism of action of thalidomide and its derivatives has advanced dramatically since the identification of cereblon (CRBN) as their direct target .Physical And Chemical Properties Analysis
Thalidomide has a molar mass of 258.233 g·mol −1 . More detailed physical and chemical properties can be found in the PubChem database .Aplicaciones Científicas De Investigación
Antiangiogenic Activity
Thalidomide continues to be of clinical interest due to its antiangiogenic and anti-immunomodulatory activity . A study evaluated a cohort of 27 chemically diverse thalidomide analogs for antiangiogenic activity in an ex vivo rat aorta ring assay .
Cereblon Binding Analysis
The protein cereblon has been identified as the target for thalidomide . In silico pharmacophore analysis and molecular docking with a crystal structure of human cereblon were used to investigate the cereblon binding abilities of the thalidomide analogs .
Anti-inflammatory Activity
Thalidomide and its analogs have been found to be active in a wide variety of inflammatory and malignant disorders where conventional therapies have failed . It has a significant side effect profile that leads to cessation of treatment in up to 30% of subjects .
Anticytokine Properties
Thalidomide has anticytokine properties . Over the last decade, considerable progress has been made in elucidating its complex mechanisms of action, which include both anticytokine and antiangiogenic properties .
Antiangiogenic Properties
In addition to its anticytokine properties, thalidomide also has antiangiogenic properties . This has led to its use in the treatment of a variety of inflammatory and malignant disorders .
Anti-Immunoinflammatory Efficacy
Despite its teratogenic toxicity, the antiangiogenic and anti-immunoinflammatory efficacy of thalidomide and its analogs have expanded its clinical use in the treatment of Hansen’s disease as well as multiple myeloma and other cancers .
Mecanismo De Acción
Target of Action
Thalidomide and its derivatives primarily target a protein called Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), a complex involved in protein degradation .
Mode of Action
Thalidomide derivatives bind to CRBN, altering its substrate specificity . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . This mechanism is central to the therapeutic effects of thalidomide and its derivatives.
Biochemical Pathways
The binding of thalidomide derivatives to CRBN affects several biochemical pathways. It leads to the suppression of pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis . This suppression is predicted to indirectly downregulate angiogenesis . At the cellular level, thalidomide derivatives downregulate the paracrine production of VEGF and IL-6 by both bone marrow stroma and multiple myeloma (MM) cells .
Pharmacokinetics
Thalidomide exhibits absorption rate-limited pharmacokinetics due to its low solubility in the gastrointestinal tract . The elimination of thalidomide is mainly by pH-dependent spontaneous hydrolysis in all body fluids . The apparent mean clearance is 10 l/h for the ®-enantiomer and 21 l/h for the (S)-enantiomer in adult subjects . Blood concentrations of the ®-enantiomer are consequently higher than those of the (S)-enantiomer at pseudoequilibrium .
Result of Action
The action of thalidomide and its derivatives results in both molecular and cellular effects. For instance, thalidomide activates neutral sphingomyelinase to generate ceramide in human umbilical vein endothelial cells, resulting in both decreased cell growth and reduced expression of the VEGF receptors .
Action Environment
Environmental factors and epigenetic mechanisms are major contributors to disease progression where thalidomide has been found to be effective . For example, in idiopathic pulmonary fibrosis, inflammation, oxidative stress, and epigenetic mechanisms are major pathogenic factors . Thalidomide is an effective anti-inflammatory drug in inhibiting TGF-β, interleukins (IL-6 and IL-1β), and tumor necrosis factor-α (TNF-α) .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-prop-2-ynoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-8-23-11-5-3-4-9-13(11)16(22)18(15(9)21)10-6-7-12(19)17-14(10)20/h1,3-5,10H,6-8H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQTNDSZFYNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide, propargyl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2882379.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)
![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2882383.png)
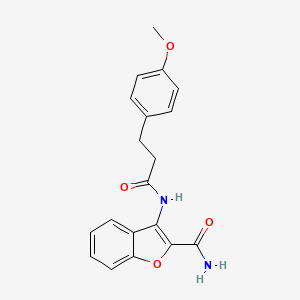
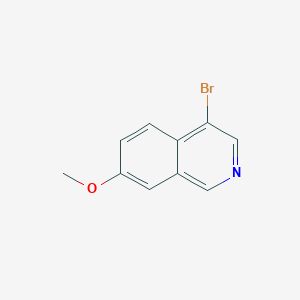
![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882392.png)
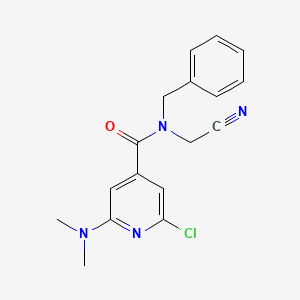

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2882398.png)
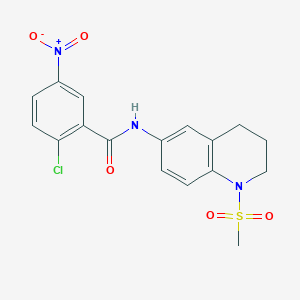
![N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2882401.png)